2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine, also known as (1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine, is a chemical compound that belongs to the class of sulfonamide derivatives. This compound features a morpholine ring and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 270.35 g/mol.
Classification:
The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine can be accomplished through several methods:
The molecular structure of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine can be described using various structural representations:
Property | Value |
---|---|
Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
InChI | InChI=1S/C12H18N2O3S/c1-10(13)... |
Isomeric SMILES | CC@HN |
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine can undergo various chemical reactions:
The mechanism of action for 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine involves its interaction with specific molecular targets within biological systems. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. Additionally, the morpholine ring enhances the compound's ability to penetrate biological membranes, which may increase its efficacy in therapeutic applications.
Relevant data includes:
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: